molecular formula C23H23NO5 B6188838 rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid CAS No. 2639400-35-2

rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid

Cat. No.: B6188838
CAS No.: 2639400-35-2
M. Wt: 393.4
InChI Key:
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Description

The compound rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid is a notable molecule in the field of synthetic organic chemistry. This compound is a chiral molecule that can exist as a racemic mixture. It contains multiple functional groups including a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for peptide synthesis, and an oxazine ring, which is a heterocycle containing both oxygen and nitrogen atoms.

Preparation Methods

The synthesis of rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid involves several steps:

  • Synthetic Routes:

    • Fmoc Protection:

    • Oxazine Ring Formation: Formation of the oxazine ring through cyclization reactions involving nitrogen-containing precursors and aldehydes.

  • Reaction Conditions:

    • Solvents such as dichloromethane or tetrahydrofuran are commonly used.

    • Catalysts might include acids or bases, depending on the specific step of the synthesis.

  • Industrial Production Methods:

    • Large-scale synthesis might involve continuous flow chemistry to ensure higher yield and purity.

Chemical Reactions Analysis

rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid: can undergo a variety of chemical reactions:

  • Oxidation: The oxazine ring can be oxidized under specific conditions to form carbonyl compounds.

  • Reduction: Reduction reactions can reduce oxazine ring or the carboxylic acid group to their respective alcohols.

  • Substitution Reactions:

    • Nucleophilic Substitution: Substitution reactions can occur at the fluorenylmethoxycarbonyl group to replace it with other protective groups.

    • Electrophilic Substitution: Occurs at the aromatic fluorenyl group under suitable conditions.

  • Major Products:

    • Oxidation typically yields aldehydes or ketones.

    • Reduction products include alcohols.

    • Substitution reactions yield various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid: has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially in peptide synthesis.

  • Biology: Utilized in studies involving enzyme-substrate interactions due to its structural mimicry of certain natural substrates.

  • Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: Used in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

  • Pathways Involved: It might modulate pathways involved in signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

  • Fmoc-protected amino acids: Used widely in peptide synthesis.

  • Oxazine derivatives: Used in medicinal chemistry for their bioactivity.

  • Uniqueness:

    • The combination of the Fmoc group and the oxazine ring makes this compound particularly versatile for synthetic applications.

    • Its structural complexity provides unique interactions in biological systems, offering distinct advantages over simpler analogs.

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    Properties

    CAS No.

    2639400-35-2

    Molecular Formula

    C23H23NO5

    Molecular Weight

    393.4

    Purity

    95

    Origin of Product

    United States

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